molecular formula C16H17N3O3 B5520037 (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5520037
M. Wt: 299.32 g/mol
InChI Key: BSFWBKSLFLJKSR-RAXLEYEMSA-N
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Description

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a diazinane trione derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as toluene and catalysts like Ru/Al2O3 to optimize the yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis in a packed-bed reactor. This method allows for better control over reaction parameters such as temperature, oxygen flow rate, and catalyst loading, resulting in higher yields and more efficient production .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-4-9-19-15(21)13(14(20)17-16(19)22)10-11-5-7-12(8-6-11)18(2)3/h4-8,10H,1,9H2,2-3H3,(H,17,20,22)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFWBKSLFLJKSR-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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